4,6-Bis(difluoromethoxy)-2-methylpyrimidine
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Overview
Description
4,6-Bis(difluoromethoxy)-2-methylpyrimidine is a synthetic organic compound characterized by the presence of two difluoromethoxy groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(difluoromethoxy)-2-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Introduction of Difluoromethoxy Groups: The difluoromethoxy groups are introduced via nucleophilic substitution reactions. Common reagents include difluoromethyl ethers and appropriate bases.
Methylation: The methyl group is introduced using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(difluoromethoxy)-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the electron-withdrawing nature of the difluoromethoxy groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or
Biological Activity
4,6-Bis(difluoromethoxy)-2-methylpyrimidine is a pyrimidine derivative characterized by the presence of two difluoromethoxy groups at positions 4 and 6, along with a methyl group at position 2. Its chemical formula is C6H5F4N3O2, and it has a molecular weight of approximately 201.11 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its inhibitory effects on various enzymes and receptors.
The unique properties of this compound arise from the electron-withdrawing nature of the difluoromethoxy substituents. These groups significantly influence the compound's reactivity and biological profile, making it a versatile intermediate in organic synthesis and a candidate for drug development.
Enzyme Inhibition
Research indicates that derivatives of this compound exhibit notable inhibitory effects on several key enzymes:
- Cyclooxygenase (COX) Inhibition : Compounds derived from this structure have shown significant inhibition of COX-1 and COX-2 enzymes. For instance, studies reported IC50 values for COX-2 inhibition as low as 0.04μmol, comparable to standard drugs like celecoxib.
- 5-Lipoxygenase (5-LOX) Activity : Other derivatives have demonstrated strong anti-inflammatory activity by suppressing 5-LOX activity, which is crucial in the inflammatory response.
Anti-Parasitic Activity
This compound has also been studied for its potential against parasitic infections. A series of pyrimidineamine inhibitors targeting Trypanosoma brucei AdoMetDC (an essential enzyme in the polyamine pathway) showed promising results. These compounds demonstrated selectivity for the parasite enzyme over human counterparts and inhibited parasite growth effectively .
Study on Anti-Inflammatory Properties
In a controlled study evaluating the anti-inflammatory effects of several pyrimidine derivatives, including this compound:
- Methodology : The study utilized carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats.
- Results : The compound exhibited significant anti-inflammatory effects with an effective dose (ED50) calculated at 9.17μmol, indicating its potential as an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Comparative Analysis
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Two difluoromethoxy groups | Strong COX-2 inhibition, anti-inflammatory |
2-Amino-4,6-bis(difluoromethoxy)pyrimidine | One difluoromethoxy group | Moderate enzyme inhibition |
4,6-Bis(trifluoromethoxy)-pyrimidine | Trifluoromethoxy instead of difluoromethoxy | Greater enzyme inhibition potential |
Properties
Molecular Formula |
C7H6F4N2O2 |
---|---|
Molecular Weight |
226.13 g/mol |
IUPAC Name |
4,6-bis(difluoromethoxy)-2-methylpyrimidine |
InChI |
InChI=1S/C7H6F4N2O2/c1-3-12-4(14-6(8)9)2-5(13-3)15-7(10)11/h2,6-7H,1H3 |
InChI Key |
PQRZMGNGFPOWFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(F)F)OC(F)F |
Origin of Product |
United States |
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